Physicochemical Property Differentiation vs. Ethyl Acetoacetate and Ethyl 2-Methylacetoacetate
Ethyl 2-formyl-3-oxobutanoate exhibits a higher boiling point (206.3±30.0 °C at 760 mmHg; distills at 87.5–89 °C at 16 Torr) compared to ethyl acetoacetate (180.8 °C) and ethyl 2-methylacetoacetate (187 °C), consistent with its higher molecular weight and additional carbonyl group . Its flash point (80.8±24.6 °C) is higher than that of ethyl acetoacetate (70 °C) and ethyl 2-methylacetoacetate (62 °C), offering a wider thermal safety margin during handling . The LogP (1.51) is substantially higher than ethyl acetoacetate (LogP ~0.8–1.01), indicating greater lipophilicity that affects partitioning in biphasic reactions and chromatographic retention. The compound also possesses 4 hydrogen-bond acceptor sites (vs. 3 for ethyl acetoacetate and its 2-methyl analog) and a larger polar surface area (60.44 Ų vs. ~43 Ų), which influences solubility in polar aprotic solvents and silica gel chromatographic behavior .
| Evidence Dimension | Boiling point, flash point, LogP, H-bond acceptors |
|---|---|
| Target Compound Data | bp 206.3±30.0 °C (760 mmHg); flash point 80.8±24.6 °C; LogP 1.51; H-bond acceptors 4; PSA 60.44 Ų |
| Comparator Or Baseline | Ethyl acetoacetate: bp 180.8 °C, flash point 70 °C, LogP ~0.8–1.01, H-bond acceptors 3, PSA ~43 Ų. Ethyl 2-methylacetoacetate: bp 187 °C, flash point 62 °C, LogP 1.063 (est.), H-bond acceptors 3, PSA ~43 Ų. |
| Quantified Difference | Δbp: +25.5 °C (vs. ethyl acetoacetate); Δflash point: +10.8 °C (vs. ethyl acetoacetate); ΔLogP: +0.5 to +0.7; ΔH-bond acceptors: +1 |
| Conditions | Predicted/experimental physicochemical data aggregated from ChemSpider (ACD/Labs Percepta), ChemSrc, and supplier databases |
Why This Matters
Higher flash point reduces fire hazard classification during procurement and storage; higher LogP guides solvent selection for reactions and extractions; additional H-bond acceptor influences solubility and chromatography method development.
